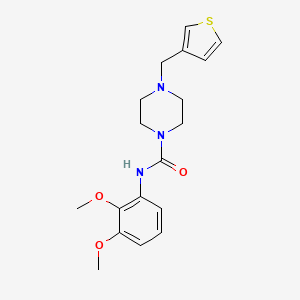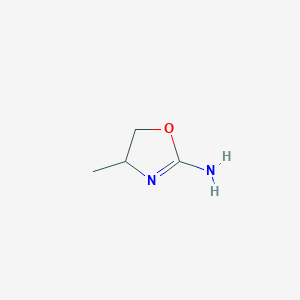![molecular formula C13H11FN4O B2913806 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477865-06-8](/img/structure/B2913806.png)
7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine is a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions . A specific synthesis method for a similar compound involves adding chlorobenzene and trifluoroacetic anhydride in a reactor drum, heating, and then adding methylsulfonic acid in mixed reaction solution .Molecular Structure Analysis
The molecular structure of “7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is represented by the InChI code: 1S/C13H12FN5O/c1-8(20-10-4-2-3-9(14)7-10)11-5-6-16-13-17-12(15)18-19(11)13/h2-8H,1H3,(H2,15,18) .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The structural modification of triazolopyrimidines, including compounds similar to 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, has been a focus in chemical synthesis. These modifications aim at exploring the rearrangement properties of alkyl groups within the molecule, enhancing the understanding of its chemical behavior (Makisumi & Kanō, 1963).
Biological Activity
- Research on 1,2,4-triazolopyrimidine derivatives has indicated their potential in antimicrobial applications. Studies have synthesized various derivatives to evaluate their antibacterial and antifungal activities, showing that some compounds exhibit promising results comparable to reference drugs (Mostafa et al., 2008).
- Additionally, triazolopyrimidine compounds have been investigated for their antituberculous properties, with some structures demonstrating significant activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing new antimycobacterial agents (Abdel-Rahman et al., 2009).
Anticancer and Antiviral Research
- The unique mechanism of tubulin inhibition by triazolopyrimidines presents a novel approach in cancer therapy. Some derivatives have shown to inhibit tumor growth in mouse models, suggesting their potential as anticancer agents (Zhang et al., 2007).
- Research into the antiviral applications of triazolopyrimidines, particularly against influenza, has identified compounds that inhibit viral RNA polymerase activities. This underscores the versatility of triazolopyrimidines in pharmaceutical research (Massari et al., 2017).
Mecanismo De Acción
Target of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, have been studied for their interactions with various biological targets such as tubulin , LSD1 , and CDK2 .
Mode of Action
Triazolo[1,5-a]pyrimidines are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some triazolo[1,5-a]pyrimidines have been found to inhibit tubulin polymerization .
Biochemical Pathways
It is known that triazolo[1,5-a]pyrimidines can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .
Pharmacokinetics
The compound’s molecular weight is 27327 , which is within the optimal range for drug-like properties, suggesting it may have suitable bioavailability.
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to exhibit a variety of biological activities, including antifungal, antimalarial, antiviral, and anticancer effects .
Propiedades
IUPAC Name |
7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-9(19-11-4-2-3-10(14)7-11)12-5-6-15-13-16-8-17-18(12)13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVXSBJANQWERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzamide](/img/structure/B2913725.png)
![2-(5-chloro-2-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913727.png)
![7-Fluoro-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2913728.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2913729.png)
![ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913730.png)
![N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2913733.png)
![N-cyclohexyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2913735.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2913736.png)
![1-(3-chloro-4-methoxyphenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2913737.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2913738.png)



